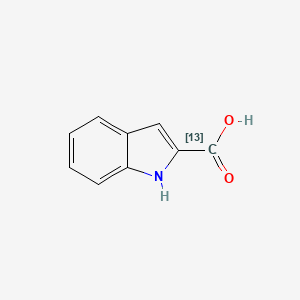

1H-indole-2-carboxylic acid

Descripción

Significance of the Indole Nucleus as a Privileged Scaffold in Drug Discovery and Organic Synthesis

The indole nucleus is widely recognized as a "privileged scaffold" in the realm of drug discovery and organic synthesis. ijpsr.infonih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a foundation for the development of a diverse range of bioactive compounds. nih.gov The indole structure is a prominent feature in numerous natural products, including alkaloids and peptides, as well as in a multitude of synthetic compounds that have demonstrated significant pharmacological activity. ijpsr.infoorganic-chemistry.org

The versatility of the indole scaffold stems from its unique chemical and physical properties. It is a planar, aromatic molecule with 10 π-electrons, which allows it to participate in various chemical reactions. sci-hub.red The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, a crucial interaction for the binding of molecules to biological targets like enzymes and receptors. nih.gov Furthermore, the indole ring can be substituted at multiple positions (N-1, C-2, C-3, and the benzene ring), enabling the synthesis of a vast library of derivatives with distinct biological profiles. organic-chemistry.orgnih.gov

The significance of the indole nucleus is underscored by its presence in a wide array of approved drugs and biologically active molecules. ijpsr.com These compounds exhibit a broad spectrum of therapeutic effects, including anticancer, antiviral, anti-inflammatory, and antihypertensive activities. nih.govaip.org For instance, indole derivatives are key components in drugs used to treat cancer, HIV, and migraines. aip.org The ability of the indole scaffold to mimic the structure of proteins and bind to enzymes reversibly makes it an invaluable tool for medicinal chemists in the design of novel and potent therapeutic agents. ijpsr.info

The following table provides a summary of the diverse biological activities associated with the indole scaffold:

Table 1: Biological Activities of Indole-Containing Compounds| Biological Activity | Description | References |

|---|---|---|

| Anticancer | Indole derivatives have been shown to inhibit the growth of various cancer cell lines and are components of clinically used anticancer drugs. | sci-hub.redaip.org |

| Antiviral | The indole nucleus serves as a framework for the synthesis of compounds with activity against a range of viruses, including HIV. | nih.govwisdomlib.org |

| Anti-inflammatory | Many indole-based compounds exhibit anti-inflammatory properties. | nih.gov |

| Antimicrobial | The indole scaffold is found in compounds with antibacterial and antifungal activities. | ijpsr.infonih.gov |

| Neuroprotective | Certain indole derivatives have demonstrated potential in protecting nerve cells from damage. | mdpi.com |

Evolution of Research Trajectories for 1H-Indole-2-carboxylic acid and its Derivatives

The research trajectory for this compound and its derivatives has evolved significantly over the years, transitioning from fundamental synthetic explorations to highly targeted therapeutic applications. Initially, research focused on the synthesis of novel derivatives and the characterization of their basic chemical and physical properties. eurjchem.com

More recently, research has shifted towards harnessing the specific properties of the this compound scaffold for drug discovery. A notable area of investigation has been its use as a core structure for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.com In this context, the indole core and the C2 carboxyl group have been shown to effectively chelate the magnesium ions in the active site of the integrase enzyme, a crucial step in inhibiting viral replication. mdpi.com Structural modifications at various positions of the indole ring have led to the development of derivatives with significantly enhanced inhibitory effects. mdpi.com

Another significant research avenue has been the exploration of this compound derivatives as antagonists for the cysteinyl leukotriene 1 (CysLT1) receptor, a key target in the treatment of asthma. nih.gov Starting from an initial hit compound identified through high-throughput screening, researchers have systematically optimized the structure to develop highly potent and selective CysLT1 antagonists. nih.gov These studies have highlighted the necessity of the indole-2-carboxylic acid moiety for potent antagonist activity. nih.gov

Furthermore, derivatives of this compound have been investigated for their potential against neglected tropical diseases like Chagas disease, caused by Trypanosoma cruzi. acs.org Optimization of initial hit compounds has led to the development of derivatives with improved potency and metabolic stability. acs.org

The antioxidant properties of this compound and its analogues have also been a subject of study. ajol.infoeurjchem.comresearchgate.net Research in this area has involved the synthesis of new derivatives and their evaluation for antioxidant activity, with some compounds showing promising potential. eurjchem.com Additionally, the neuroprotective effects of derivatives such as 5-methoxy-1H-indole-2-carboxylic acid have been investigated, particularly in the context of stroke and Alzheimer's disease. mdpi.com

The following table summarizes some of the key research findings for derivatives of this compound:

Table 2: Research Highlights of this compound Derivatives| Derivative/Scaffold | Research Focus | Key Finding | Reference |

|---|---|---|---|

| This compound | HIV-1 Integrase Inhibition | The indole core and C2 carboxyl group chelate Mg2+ ions in the enzyme's active site. | mdpi.com |

| 3-substituted this compound | CysLT1 Receptor Antagonism | The indole-2-carboxylic acid moiety is essential for potent antagonist activity against the CysLT1 receptor. | nih.gov |

| 1H-Indole-2-carboxamides | Anti-Trypanosoma cruzi Activity | Optimization led to compounds with improved potency against the parasite. | acs.org |

| N-substituted indole-2-carboxylic acid derivatives | Antioxidant Activity | Certain synthesized analogues exhibited significant antioxidant potential. | eurjchem.com |

| 5-methoxy-1H-indole-2-carboxylic acid | Neuroprotection | Shows potential in reducing ischemic area size and oxidative stress in stroke models. | mdpi.com |

Propiedades

Número CAS |

1216839-31-4 |

|---|---|

Fórmula molecular |

C9H7NO2 |

Peso molecular |

162.152 |

Nombre IUPAC |

1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12)/i9+1 |

Clave InChI |

HCUARRIEZVDMPT-QBZHADDCSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)O |

Sinónimos |

2-Carboxyindole-13C; 2-Indolylformic Acid-13C; NSC 16598-13C; |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 1h-indole-2-carboxylic Acid

Established Synthetic Routes to the 1H-Indole-2-carboxylic acid Core

The synthesis of this compound has been approached through several well-established chemical strategies. These traditional methods have been refined over the years to improve yields and accommodate a variety of substrates.

Hydrolysis of Indole-2-carboxylate Esters

A prevalent and direct method for obtaining this compound is through the hydrolysis of its corresponding esters, such as ethyl or methyl indole-2-carboxylate. mdpi.comnih.gov This transformation is typically accomplished under basic conditions, for instance, by reacting the ester with potassium hydroxide or sodium hydroxide in an alcoholic solvent. nih.govnbinno.com The reaction proceeds by heating the mixture to reflux, followed by acidification to precipitate the carboxylic acid. nih.gov High yields, often exceeding 90%, are a hallmark of this straightforward approach. The process is not only efficient but also allows for the synthesis of various N-alkylated indole-2-carboxylic acids by first alkylating the indole nitrogen of the ester and then proceeding with hydrolysis. mdpi.com

For example, ethyl 1-allyl-1H-indole-2-carboxylate and ethyl 1-benzyl-1H-indole-2-carboxylate can be hydrolyzed to their respective acids, 1-allyl-1H-indole-2-carboxylic acid and 1-benzyl-1H-indole-2-carboxylic acid, in high yields by using an increased amount of aqueous potassium hydroxide and refluxing for an hour. mdpi.com

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Ethyl 3-ethyl-1H-indole-2-carboxylate | 1. NaOH, ethanol, 60°C; 2. HCl, ethanol, pH 2 | 3-ethyl-1H-indole-2-carboxylic acid | up to 96 | |

| Ethyl 5-chloro-3-alkyl-1H-indole-2-carboxylate | 3N NaOH, ethanol, reflux, 2 h | 3-Alkyl-5-chloro-1H-indole-2-carboxylic acid | - | nih.gov |

| Ethyl 1-allyl-1H-indole-2-carboxylate | aq. KOH, acetone, reflux, 1 h | 1-allyl-1H-indole-2-carboxylic acid | High | mdpi.com |

| Ethyl 1-benzyl-1H-indole-2-carboxylate | aq. KOH, acetone, reflux, 1 h | 1-benzyl-1H-indole-2-carboxylic acid | High | mdpi.com |

Fischer Indolization Reactions for Indole Ring Formation

The Fischer indole synthesis, a classic method discovered by Emil Fischer in 1883, remains a cornerstone for constructing the indole ring system. wikipedia.orgpcbiochemres.com This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone. pcbiochemres.comthermofisher.com To synthesize this compound, phenylhydrazine is reacted with pyruvic acid to form the corresponding phenylhydrazone. wikipedia.orgpcbiochemres.comuop.edu.pk This intermediate is then heated, often in the presence of a catalyst like anhydrous zinc chloride or polyphosphoric acid, to induce cyclization and form the indole-2-carboxylic acid. pcbiochemres.comuop.edu.pkrjpbcs.com The final indole can be obtained by subsequent decarboxylation. wikipedia.orgpcbiochemres.com This method is highly versatile and can be adapted to produce a wide range of substituted indole-2-carboxylic acids by using appropriately substituted phenylhydrazines and carbonyl compounds. acs.org One-pot syntheses using microwave irradiation have also been developed to streamline this process. wikipedia.orgatamanchemicals.com

| Phenylhydrazine Component | Carbonyl Component | Catalyst/Conditions | Product | Reference |

| Phenylhydrazine | Pyruvic acid | Anhydrous zinc chloride, heat | This compound | pcbiochemres.comuop.edu.pk |

| 2-Ethylphenylhydrazine | Pyruvic acid | 1. Ethanol/HCl, 0–5°C; 2. Concentrated HCl, reflux | 5-ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid | |

| Phenylhydrazine | Ethyl pyruvate | Glacial acetic acid, high temp, then PPAEE | Ethyl 1H-indole-2-carboxylate | rjpbcs.com |

| Substituted aryl hydrazines | Ethyl pyruvate | - | Substituted-1H-indole-2-carboxylic acid ethyl esters | nih.gov |

Cyclization Strategies for Indole Scaffolds

Beyond the Fischer synthesis, other cyclization strategies are employed to construct the indole core of this compound. The Reissert synthesis is a notable example, which involves the condensation of o-nitrotoluene with diethyl oxalate in the presence of a base. uop.edu.pk The resulting α-keto ester is then reductively cyclized using reagents like zinc and acetic acid to yield indole-2-carboxylic acid. uop.edu.pk

Intramolecular cyclization reactions are also a powerful tool. For instance, palladium-catalyzed cyclization of indole-2-carboxylic acid allenamides has been used to synthesize complex, fused indole derivatives. acs.orgnih.gov Another approach involves the intramolecular cyclization of N-tethered alkynes with indole-2-carboxylic acid, facilitated by a palladium catalyst, to form oxazinoindolone cores in an atom-economical fashion. rsc.org Modified Reissert indole synthesis, followed by a series of reactions including an intramolecular cyclization, has been used to create complex tricyclic indole-2-carboxylic acids. nih.gov

Reductive and Oxidative Synthetic Approaches

Reductive and oxidative methods provide alternative pathways to this compound and its derivatives.

Reductive Approaches: The Reissert synthesis, as mentioned earlier, incorporates a reductive cyclization step. uop.edu.pk In this method, the nitro group of an o-nitrophenyl derivative is reduced to an amine, which then undergoes spontaneous cyclization. Another reductive strategy involves the catalytic hydrogenation of a precursor molecule. For instance, a cobalt-based catalytic system has been developed for the reductive C-H alkylation of indoles using carboxylic acids and molecular hydrogen. nih.govrsc.org While not a direct synthesis of the parent acid, this method highlights the use of reduction in modifying the indole core.

Oxidative Approaches: The oxidation of indole-2-carbaldehyde is a direct route to this compound. smolecule.comevitachem.com This transformation can be achieved using various oxidizing agents, such as potassium permanganate or chromium trioxide. smolecule.comevitachem.com This method is particularly useful when the corresponding aldehyde is readily available. The synthesis of indole-2-carbaldehydes can be accomplished by the reduction of indole-2-carboxylic esters to the corresponding alcohol, followed by oxidation. derpharmachemica.com

Innovative Synthetic Approaches to this compound and Analogs

Modern organic synthesis continually seeks more efficient and versatile methods. In the context of this compound, multicomponent reactions represent a significant advancement.

Multicomponent Reaction Strategies (e.g., Ugi-4CR)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR. While direct synthesis of the parent this compound via Ugi-4CR is not typical, this reaction is exceptionally useful for creating diverse libraries of indole-2-carboxylic acid analogs. rjpbcs.com The reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. For instance, N-methyl-1H-indole-2-carboxylic acid has been utilized as the carboxylic acid component in Ugi-4CR to synthesize complex derivatives containing both an indole and an adamantane fragment. rjpbcs.com This strategy allows for the rapid generation of molecular complexity from simple starting materials.

Catalytic Synthesis Methodologies

Transition metal catalysis offers powerful tools for the construction of the this compound scaffold, providing efficient and selective routes from readily available starting materials. clockss.org

Copper-Catalyzed Coupling Reactions (e.g., Ullmann Coupling)

Copper-catalyzed reactions have proven effective in overcoming some challenges in indole synthesis. clockss.org A notable example is the ligand-free, copper-catalyzed one-pot intramolecular Ullmann coupling reaction. This method allows for the synthesis of various this compound derivatives, including esters, amides, and anhydrides, from easily prepared substrates. clockss.org The process involves an intramolecular C-N bond formation. clockss.org

The reaction is typically carried out using a copper salt, such as copper(I) iodide (CuI) or copper(II) acetate (Cu(OAc)2), in the presence of a base. clockss.orgnih.gov The choice of solvent can be crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) often providing the best results. clockss.org These reactions can often be performed under relatively mild conditions and without the need for expensive or complex ligands, making them an attractive synthetic option. clockss.org The general revival of interest in Ullmann-type couplings stems from the use of soluble copper salts and ligand-coordinated copper complexes, which has broadened their applicability. nih.gov

A proposed mechanism for the formation of indole-2-carboxylates involves the coordination of a substrate with the copper catalyst, followed by an oxidative addition and reductive elimination sequence to form the C-N bond and regenerate the catalyst. clockss.org

Table 1: Selected Conditions for Copper-Catalyzed Synthesis of this compound Derivatives

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cu(OAc)2 (10 mol%) | Cs2CO3 (1 equiv.) | DMF | 110 | 70 | clockss.org |

| CuI | K2CO3 | DMF | Not specified | Moderate to Good | clockss.org |

This table is for illustrative purposes and specific conditions may vary based on the substrate.

Transition Metal-Mediated Cyclizations (e.g., Rhodium-Catalyzed Double Dehydrogenative Heck)

Rhodium catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic structures. A notable example is the rhodaelectro-catalyzed double dehydrogenative Heck reaction of indole-2-carboxylic acids with alkenes to produce pyrano[3,4-b]indol-1(9H)-ones. acs.org This reaction utilizes the carboxyl group as a directing group to activate C-H bonds. acs.org The process proceeds under exogenous oxidant-free conditions in an undivided cell with a constant current, highlighting a move towards more sustainable electrochemical methods. acs.org

The proposed mechanism involves initial ligand exchange with the rhodium catalyst, followed by a carboxyl-assisted C3-H activation to form a five-membered rhoda(III)cycle. acs.org Subsequent alkene coordination, migratory insertion, β-H elimination, and reductive elimination lead to the final product. acs.org Control experiments have demonstrated that both the rhodium catalyst and electricity are essential for this transformation. acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce waste, save energy, and use less hazardous materials.

Microwave-Assisted Reactions in Ionic Liquids

The combination of microwave irradiation and ionic liquids offers a synergistic approach for the rapid and efficient synthesis of this compound esters. researchgate.netsbq.org.br Ionic liquids, due to their ionic nature, interact effectively with microwave energy, leading to rapid heating and often higher product yields in shorter reaction times. researchgate.netsbq.org.br

An improved procedure involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in the presence of an ionic liquid like 1-methyl-3-butylimidazolium hydroxide ([bmim]OH) under controlled microwave irradiation. researchgate.netsbq.org.br This method boasts several advantages, including high product yields (up to 97%), short reaction times (as little as 10 minutes), mild reaction conditions (50 °C), and simplified workup procedures. researchgate.netsbq.org.brresearchgate.net The protocol has also proven to be scalable. sbq.org.br

Table 2: Microwave-Assisted Synthesis of Ethyl 1H-indole-2-carboxylate Derivatives in Ionic Liquid

| Substrate (Aldehyde/Ketone) | Product | Yield (%) | Reference |

|---|---|---|---|

| 2-chlorobenzaldehyde | Ethyl 1H-indole-2-carboxylate | 88 | researchgate.net |

| 2-chloro-5-nitrobenzaldehyde | Ethyl 5-nitro-1H-indole-2-carboxylate | 97 | researchgate.net |

| 2-bromoacetophenone | Ethyl 3-methyl-1H-indole-2-carboxylate | 92 | researchgate.net |

Reaction conditions: [bmim]OH, microwave (100 W), 50 °C, 10 min. researchgate.netsbq.org.br

Ultrasound-Assisted Synthetic Protocols

Ultrasound irradiation provides another green chemistry tool for organic synthesis by promoting reactions through acoustic cavitation. This technique can lead to shorter reaction times, milder conditions, and improved yields. While specific examples for the direct synthesis of the parent this compound are less detailed in the provided search results, the use of ultrasound in the synthesis of related indole derivatives and other heterocyclic compounds is well-documented, suggesting its potential applicability. nih.govresearchgate.net For instance, enamine formation, a potential step in some indole syntheses, can be achieved under ultrasonic irradiation. vulcanchem.com The synthesis of dihydroquinolines, another class of N-heterocycles, has been shown to be significantly accelerated in water under ultrasound irradiation compared to silent conditions. nih.gov

Derivatization and Functionalization Strategies for this compound

The this compound scaffold serves as a versatile building block for creating a diverse range of more complex molecules. nih.govclockss.org The carboxylic acid group and the indole ring itself provide multiple sites for derivatization.

The carboxylic acid functionality can be readily converted into esters and amides, which is a common strategy in structure-activity relationship studies. vulcanchem.com For example, condensation of aryl hydrazines with ethyl pyruvate can lead to substituted this compound ethyl esters after Fischer indolization. nih.gov

Functionalization of the indole ring can be achieved through various reactions:

Mannich reaction: Introduction of aminomethyl groups, typically at the C3 position. For instance, reaction with formaldehyde and morpholine yields 3-(morpholinomethyl) derivatives. nih.gov

Vilsmeier-Haack formylation: This reaction introduces a formyl group, usually at the C3 position, creating an aldehyde that can be further modified. nih.gov

Cross-coupling reactions: Palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig amination on halogenated indole-2-carboxylic acid derivatives allow for the introduction of aryl or heteroaryl groups.

Cyclocondensation reactions: The formyl group introduced via the Vilsmeier-Haack reaction can be reacted with compounds like thiolactic acid or thioglycolic acid to form new heterocyclic rings fused to the indole core. nih.gov

Hydrogenation: The pyrrole ring of the indole can be regioselectively hydrogenated to form indolines, which are also valuable synthetic intermediates. clockss.org

These derivatization strategies allow for the systematic modification of the this compound structure to explore its chemical space and develop new compounds with desired properties.

N-Substitution Processes of the Indole Nitrogen

The substitution of the hydrogen atom on the indole nitrogen of this compound is a key modification in the synthesis of various derivatives. This process often involves the use of a base to deprotonate the nitrogen, followed by reaction with an electrophile. For instance, N-substitution with benzyl or p-fluorobenzyl groups can be achieved using sodium hydride (NaH) in dimethylformamide (DMF). tandfonline.com The resulting N-substituted indole-2-carboxylic acids can then be further modified. tandfonline.com

Another approach involves the alkylation of the indole nitrogen in the presence of a base and an alkyl halide. For example, the reaction of 1H-indole-2-carboxazide with sodium hydride and methyl iodide yields N-methyl indole-2-carboxazide. rsc.org Similarly, benzylation of ethyl 1H-indole-2-carboxylate can be accomplished with benzyl chloride in the presence of dimethyl sulfoxide (DMSO) and potassium hydroxide (KOH). researchgate.net

It is important to note that the reaction conditions can significantly influence the outcome. For example, using sodium methoxide (NaOMe) in methanol for the alkylation of ethyl 1H-indole-2-carboxylate can lead to transesterification, producing methyl 1H-indole-2-carboxylate instead of the desired N-alkylation. mdpi.com In some cases, protecting the carboxylic acid group as an ester is necessary before N-substitution to prevent unwanted side reactions. tandfonline.com

| Reactant | Reagent | Product | Reference |

| This compound | Sodium hydride, Benzyl bromide | 1-Benzyl-1H-indole-2-carboxylic acid | tandfonline.com |

| 1H-Indole-2-carboxazide | Sodium hydride, Methyl iodide | 1-Methyl-1H-indole-2-carboxazide | rsc.org |

| Ethyl 1H-indole-2-carboxylate | Benzyl chloride, KOH, DMSO | Ethyl 1-benzyl-1H-indole-2-carboxylate | researchgate.net |

| Ethyl 1H-indole-2-carboxylate | Sodium methoxide, Methanol | Methyl 1H-indole-2-carboxylate | mdpi.com |

Regioselective Functionalization of the Indole Ring System

The indole ring system of this compound offers multiple sites for functionalization. The regioselectivity of these reactions is crucial for the synthesis of specific isomers. While the C3 position is generally the most reactive towards electrophiles, functionalization at other positions can be achieved through various strategies.

One common approach involves the protection of the indole nitrogen, which can direct subsequent reactions to specific carbon atoms. bhu.ac.in For example, N-acylation can be followed by other transformations. clockss.org

The use of specific reagents and catalysts can also control the regioselectivity. For instance, palladium-catalyzed reactions have been employed for the vicinal di-carbo-functionalization of indoles. researchgate.net Furthermore, the functionalization can be influenced by the existing substituents on the indole ring. For example, in the synthesis of 5-substituted indole-2-carboxamides, small, aliphatic, electron-donating groups at the 5-position were found to be favorable for certain biological activities. acs.org Conversely, electron-withdrawing groups like halogens at the same position led to inactive compounds. acs.org

Hydrogenation of the pyrrole ring of N-acylindole-2-carboxylates represents another form of regioselective functionalization, leading to the formation of indoline derivatives. clockss.org The conditions of this reduction, such as the catalyst and solvent, can influence the stereochemistry of the resulting indoline. clockss.org

| Starting Material | Reaction Type | Position of Functionalization | Reference |

| N-acylindole-2-carboxylates | Hydrogenation | Pyrrole ring | clockss.org |

| This compound derivatives | Palladium-catalyzed reaction | Vicinal positions | researchgate.net |

| 5-substituted 1H-indole-2-carboxamides | Substitution | 5-position | acs.org |

Synthesis of 1H-Indole-2-carboxamide and Hydrazide Derivatives

The synthesis of 1H-indole-2-carboxamide and hydrazide derivatives is a significant area of research due to the diverse biological activities of these compounds.

Carboxamide Synthesis:

1H-Indole-2-carboxamides are typically synthesized by coupling this compound with a primary or secondary amine. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or by using a coupling agent.

One common method involves refluxing the carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which is then reacted with the desired amine in the presence of a base like pyridine. tandfonline.comeurjchem.com Alternatively, coupling agents like 1,1'-carbonyldiimidazole (CDI) can be used to activate the carboxylic acid for reaction with an amine. tandfonline.com Another coupling agent, BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), has also been utilized in combination with a base like diisopropylethylamine (DIPEA). mdpi.com

Hydrazide Synthesis:

1H-Indole-2-carbohydrazide is a key intermediate for the synthesis of various heterocyclic compounds. It is most commonly prepared by the reaction of an ester of this compound, such as ethyl or methyl 1H-indole-2-carboxylate, with hydrazine hydrate. researchgate.netmdpi.comunife.itnih.gov This reaction is typically carried out by refluxing the reactants in ethanol. unife.it The resulting hydrazide can then be further reacted, for example, with aldehydes to form hydrazones. unife.itnih.gov

| Starting Material | Reagents | Product Type | Reference |

| This compound | Thionyl chloride, Amine, Pyridine | Carboxamide | tandfonline.comeurjchem.com |

| This compound | 1,1'-Carbonyldiimidazole, Amine | Carboxamide | tandfonline.com |

| This compound | BOP, DIPEA, Amine | Carboxamide | mdpi.com |

| Ethyl 1H-indole-2-carboxylate | Hydrazine hydrate, Ethanol | Carbohydrazide | mdpi.comunife.itnih.gov |

| Methyl 1H-indole-2-carboxylate | Hydrazine hydrate | Carbohydrazide | researchgate.netnih.gov |

Construction of Tricyclic Indole-Based Systems

The construction of tricyclic systems based on the this compound scaffold is a significant strategy in medicinal chemistry, particularly for targeting protein-protein interactions. nih.gov One of the primary methods for constructing these systems is the Fischer indole synthesis.

This reaction involves the condensation of a bicyclic hydrazine with an α-ketoester or α-ketoacid to form the tricyclic indole core. nih.gov For example, reacting a suitable bicyclic hydrazine with an α-ketoester, followed by saponification, yields the desired tricyclic indole-2-carboxylic acid. nih.gov The choice of the hydrazine and the keto-compound determines the final structure of the tricyclic system.

Another approach to building fused systems involves intramolecular cyclization reactions. For instance, Ugi condensation of an aldehyde, an aniline, this compound, and an isocyanide can produce a bis-amide intermediate. nih.gov This intermediate can then undergo a base-mediated intramolecular N-alkylation to form a pyrazino[1,2-a]indole derivative. nih.gov

Furthermore, palladium-catalyzed annulation of allenes with indole-2-carboxylic acid derivatives has been used to synthesize indolo[2,3-c]pyran-1-ones. thegoodscentscompany.com

| Synthetic Method | Reactants | Product | Reference |

| Fischer Indole Synthesis | Bicyclic hydrazine, α-ketoester | Tricyclic indole-2-carboxylic acid | nih.gov |

| Ugi Condensation/Intramolecular Cyclization | Aldehyde, Aniline, this compound, Isocyanide | Pyrazino[1,2-a]indole derivative | nih.gov |

| Palladium-catalyzed Annulation | Indole-2-carboxylic acid derivative, Allene | Indolo[2,3-c]pyran-1-one | thegoodscentscompany.com |

Mechanistic Elucidation of Reactions Involving 1h-indole-2-carboxylic Acid

Detailed Reaction Mechanisms in Synthetic Transformations

The involvement of 1H-indole-2-carboxylic acid in transition metal-catalyzed reactions is characterized by fundamental organometallic steps that dictate the course of the synthesis. These include oxidative addition, reductive elimination, ligand exchange, and C-H activation, which together form a catalytic cycle.

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are paired processes that involve changes in the oxidation state and coordination number of a metal center. libretexts.org In oxidative addition, the metal's oxidation state increases by two, while in reductive elimination, it decreases by two as a new bond is formed between two ligands. libretexts.orglibretexts.org

A key example is the rhodaelectro-catalyzed double dehydrogenative Heck reaction between indole-2-carboxylic acids and alkenes. acs.org In the proposed mechanism, a seven-membered rhoda(III) complex is formed, which then undergoes reductive elimination to yield the pyrano[3,4-b]indole-1(9H)-one product and a rhodium(I) species. acs.org This rhodium(I) complex is then reoxidized at the anode to regenerate the active catalyst and complete the cycle. acs.org

Further studies have explored the oxidative addition of iodomethane (MeI) to rhodium(I) complexes bearing an indole-2-carboxylate ligand. mdpi.com In a dinuclear complex where this compound acts as both a bidentate and a bridging monodentate ligand, the oxidative addition of MeI occurs specifically at the rhodium center with the bidentate N,O-indole ligand. mdpi.com This step leads to the formation of a Rh(III)-alkyl species, demonstrating a clear oxidative addition pathway. mdpi.com The kinetics of this reaction suggest a complex mechanism, differing from the more straightforward associative pathway observed in related monomeric complexes. mdpi.com

Interactive Table: Key Steps in Rh-Catalyzed Reactions

| Catalytic Step | Metal Oxidation State Change | Description | Source |

|---|---|---|---|

| Oxidative Addition | Rh(I) → Rh(III) | The metal center adds a substrate like MeI, increasing its oxidation state and coordination number. | mdpi.com |

Ligand Exchange and C-H Activation in Catalytic Cycles

Catalytic cycles involving this compound are often initiated by ligand exchange, where the indole substrate replaces a more labile ligand on the metal center. acs.org This is followed by a C-H activation step, a crucial transformation that allows for the direct functionalization of otherwise inert C-H bonds. acs.orgbeilstein-journals.org

In the rhodium-catalyzed synthesis of pyrano[3,4-b]indol-1(9H)-ones, the cycle begins with the catalyst, [Cp*Rh(CH₃CN)₃][SbF₆]₂, undergoing ligand exchange with the indole-2-carboxylic acid to form the catalytically active species. acs.org The carboxylic acid group of the substrate then assists in the activation of the C3–H bond of the indole ring, forming a stable five-membered rhoda(III)cycle intermediate. acs.org This carboxyl-assisted C-H activation is a highly effective strategy that directs the catalyst to a specific position on the substrate. acs.org

The ability of this compound to act as a bidentate ligand, coordinating through both the pyrrole nitrogen and a carboxylate oxygen, is critical in forming such stable metallocycle intermediates. mdpi.com This chelation effect stabilizes the transition state and facilitates the subsequent steps of the catalytic cycle, such as migratory insertion and reductive elimination. mdpi.comrsc.org

Electrochemical Oxidation Mechanisms of this compound

The electrochemical oxidation of this compound has been investigated to understand its redox behavior and the resulting products. These studies typically employ voltammetric techniques and controlled potential electrolysis to probe the reaction mechanism. researchgate.net

Characterization of Intermediate Species and Final Products (e.g., Dioxindoles, Dimer Formation)

Analysis of the final products from controlled potential electrolysis has led to the characterization of several distinct compounds. researchgate.net These include various isomers of dioxindole and different types of dimers, highlighting multiple competing reaction pathways. researchgate.net

Interactive Table: Products of Electrochemical Oxidation of this compound

| Product Type | Specific Products Identified | Formation Pathway | Source |

|---|---|---|---|

| Dioxindoles | 2,4-dioxindole, 2,6-dioxindole, 2,7-dioxindole | Oxidation of the pyrrole ring followed by hydroxylation and rearrangement. | researchgate.net |

| Dimers | C-O-C linked dimers, C-C linked dimers | Coupling of radical intermediates formed during oxidation. | researchgate.net |

The formation of these products depends on the reaction conditions, such as pH and the nature of the electrode surface. researchgate.netresearchgate.net

Kinetic Analysis of Electrochemical Decay Reactions

Kinetic studies of the electrochemical oxidation of this compound provide insight into the stability and reactivity of the intermediates formed. During the oxidation process, a UV-absorbing intermediate is generated. researchgate.net The decay of this intermediate has been monitored spectrophotometrically to determine its reaction kinetics. researchgate.net

The analysis revealed that the decay of this intermediate follows a pseudo-first-order reaction. researchgate.net This indicates that the rate of its disappearance is dependent on its own concentration and the concentration of another reactant (like water) that is present in large excess.

Interactive Table: Kinetic Data for Electrochemical Intermediate Decay

| Parameter | Finding | Method of Analysis | Source |

|---|

| Reaction Order | Pseudo-first-order | Spectrophotometric monitoring of UV-absorbing intermediate | researchgate.net |

Advanced Structural Characterization and Polymorphism of 1h-indole-2-carboxylic Acid

Comprehensive Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental in elucidating the molecular structure of 1H-Indole-2-carboxylic acid by probing the interactions of the molecule with electromagnetic radiation.

Vibrational Spectroscopy (FT-IR) and Spectral Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and bonding arrangements within this compound. The vibrational spectrum reveals characteristic absorption bands corresponding to specific molecular motions.

The FT-IR spectrum of this compound is characterized by several key absorption bands. A prominent band observed around 3463 cm⁻¹ is attributed to the O-H stretching vibration of the carboxylic acid group. ajol.info The N-H stretching vibration of the indole ring is typically observed around 3350 cm⁻¹, indicating its involvement in intermolecular hydrogen bonding. researchgate.net In cases where the N-H group is not involved in hydrogen bonding, this peak can shift to higher wavenumbers, such as 3453 cm⁻¹. researchgate.net

The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong, characteristic band. The in-plane O-H bending vibration is generally found in the region of 1440-1395 cm⁻¹. ajol.info Aromatic C-H in-plane bending vibrations are observed between 1300 and 1000 cm⁻¹. ajol.info

Table 1: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) (Observed) | Reference |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3463 | ajol.info |

| N-H Stretch (Intermolecular H-bond) | 3350 | researchgate.net |

| N-H Stretch (Non-associated) | 3453 | researchgate.net |

| O-H Bend (In-plane) | 1399 | ajol.info |

| C-H Bend (Aromatic, in-plane) | 1229, 1147, 1116, 1091 | ajol.info |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum displays distinct signals for each unique proton in the molecule. In a typical spectrum recorded in DMSO-d₆, the acidic proton of the carboxylic acid (COOH) appears as a broad singlet at approximately 13.0 ppm. chemicalbook.com The N-H proton of the indole ring resonates around 11.8 ppm. chemicalbook.com The protons on the benzene ring and the C3 proton of the indole ring appear in the aromatic region, typically between 7.0 and 7.7 ppm. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. For derivatives of this compound, the carbonyl carbon of the carboxylic acid is typically observed around 162 ppm. rsc.org The carbons of the indole ring resonate in the range of approximately 100 to 140 ppm.

Table 2: Representative ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (ppm) | Reference |

|---|---|---|

| COOH | 13.0 | chemicalbook.com |

| NH | 11.8 | chemicalbook.com |

| Aromatic H | 7.67 | chemicalbook.com |

| Aromatic H | 7.48 | chemicalbook.com |

| Aromatic H | 7.26 | chemicalbook.com |

| Aromatic H | 7.14 | chemicalbook.com |

| C3-H | 7.08 | chemicalbook.com |

2D NMR and NOESY: While specific 2D NMR and NOESY data for the parent this compound are not extensively detailed in the provided results, these techniques are invaluable for unequivocally assigning proton and carbon signals and for determining through-space correlations between protons, which helps to confirm the three-dimensional structure of more complex derivatives.

Mass Spectrometry (HRMS, GC-MS, LC-MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its molecular formula.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. For derivatives of this compound, HRMS data is crucial for confirming the successful synthesis of the target molecule. For example, the HRMS data for 6-bromo-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid showed a calculated m/z of 375.9985 for [M-H]⁻, with a found value of 375.9975, confirming its identity. mdpi.com

GC-MS and LC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate the compound from a mixture and subsequently obtain its mass spectrum. spectrabase.comeurjchem.com Predicted GC-MS data for the trimethylsilyl (TMS) derivative of 2-Indolecarboxylic acid is available, which is a common technique for analyzing carboxylic acids by GC. hmdb.ca LC-MS is particularly useful for analyzing the compound directly without derivatization. eurjchem.comnih.gov

UV-Visible Electronic Absorption Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The absorption spectrum of this compound in various solvents typically shows a broad absorption band with a maximum in the range of 288-290 nm. researchgate.net This absorption is attributed to π→π* electronic transitions within the aromatic indole ring system. ajol.info In aqueous solutions of β-cyclodextrin, a red shift in the absorption maximum is observed, along with the appearance of isosbestic points, indicating the formation of an inclusion complex. researchgate.net

Table 3: UV-Visible Absorption Maxima of this compound in Different Environments

| Solvent/Environment | Absorption Maximum (λmax, nm) | Reference |

|---|---|---|

| Various organic solvents | 288-290 | researchgate.net |

| Gas Phase (calculated) | 280.77 | ajol.info |

| Water (calculated) | 287.63 | ajol.info |

| Methanol (calculated) | 287.54 | ajol.info |

| DMSO (calculated) | 289.14 | ajol.info |

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise arrangement of atoms and molecules in the crystal lattice.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction studies on this compound and its derivatives have revealed detailed information about their solid-state structures. researchgate.net The crystal structure of this compound shows that the molecules form a planar ribbon through intermolecular O-H···O and N-H···O hydrogen bonds. researchgate.net In this arrangement, both the carboxylic acid O-H and the indole N-H groups act as hydrogen bond donors, while the carbonyl oxygen of the carboxylic acid acts as an acceptor for two hydrogen bonds. researchgate.net

The crystals of this compound are orthorhombic, belonging to the space group Pna2₁. researchgate.net The unit cell parameters have been determined as a = 30.144(6) Å, b = 6.466(1) Å, and c = 3.819(1) Å. researchgate.net The crystal packing exhibits a herringbone-like arrangement of the molecular layers. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal form, has been observed in derivatives of this compound, such as 5-methoxy-1H-indole-2-carboxylic acid. mdpi.comnih.gov Different polymorphs can exhibit distinct physical properties. One polymorph of 5-methoxy-1H-indole-2-carboxylic acid crystallizes in the monoclinic system with the space group P2₁/c. mdpi.comnih.gov In this structure, cyclic dimers are formed via double O-H···O hydrogen bonds between the carboxylic acid groups. mdpi.comnih.gov

Table 4: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pna2₁ | researchgate.net |

| a (Å) | 30.144(6) | researchgate.net |

| b (Å) | 6.466(1) | researchgate.net |

| c (Å) | 3.819(1) | researchgate.net |

| V (ų) | 744.4(3) | researchgate.net |

| Z | 2 | researchgate.net |

Analysis of Molecular Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H⋯O Contacts)

The crystal structure of this compound (I2CA) and its derivatives is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding and, to a lesser extent, C-H⋯O contacts. In the solid state, I2CA molecules form planar ribbons composed of two chains linked by intermolecular O–H⋯O and N–H⋯O hydrogen bonds. researchgate.net Both the carboxylic acid (O–H) and the indole (N–H) groups act as hydrogen bond donors, with the carboxylic oxygen atom serving as the acceptor for two hydrogen bonds. researchgate.net The carboxylic acid groups of adjacent chains are oriented perpendicular to each other, creating a zig-zag pattern of hydrogen bonds. researchgate.net These molecular layers are stacked, forming a herringbone-like arrangement. researchgate.net

Derivatives of I2CA often exhibit similar, yet distinct, packing motifs. For instance, many indole-2-carboxylic acid derivatives form cyclic dimers through dual O–H⋯O hydrogen bonds between their carboxylic acid groups. This dimerization is a common structural motif that heavily influences the solid-state packing.

The nature of the hydrogen bond acceptor can vary between polymorphs. In polymorph 2 of MI2CA, the oxygen atom of the methoxy group acts as the hydrogen bond acceptor for the N-H group, whereas in polymorph 1, the acceptor is the oxygen atom of the carboxylic group. mdpi.com

Other interactions, such as π-π stacking, also contribute to the crystal packing. In some derivatives, intermolecular interactions between adjacent benzyl rings of the indole group, with centroid-centroid distances around 3.721 Å, have been observed. osti.gov Additionally, weak C-H⋯π interactions between methyl hydrogens and the benzyl ring of the indole group can further stabilize the crystal structure. osti.goviucr.org

Polymorphism Research of this compound Derivatives

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known characteristic of this compound derivatives. google.com These different polymorphic forms can arise in response to changes in conditions such as temperature and pressure, or variations in the crystallization process. google.com Polymorphs are distinguishable by their unique physical properties, including X-ray diffraction patterns, solubility, and melting points. google.com

Discovery and Characterization of Novel Polymorphic Forms

Research into the solid-state properties of this compound derivatives has led to the discovery of new polymorphic forms. A notable example is 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), for which a new polymorph, designated as polymorph 2, has been identified and thoroughly characterized. mdpi.comnih.gov This characterization was achieved through a combination of single-crystal X-ray diffraction, infrared spectroscopy, and theoretical calculations using Density Functional Theory (DFT). mdpi.comnih.gov

The analysis of this new polymorph revealed significant differences in its crystal structure compared to the previously known polymorph 1. mdpi.com Polymorph 2 of MI2CA crystallizes in the monoclinic system with the space group P2₁/c. mdpi.comnih.gov A key feature of this new form is the presence of cyclic dimers connected by double O-H⋯O hydrogen bonds, a motif absent in polymorph 1. mdpi.com Infrared spectroscopy and DFT calculations provided detailed insights into the intermolecular hydrogen bonding patterns that define this new polymorphic form. mdpi.com Studies on other derivatives, such as 5-methoxyindole-2-carboxylic acid, have also indicated the existence of multiple crystalline forms with distinct infrared spectroscopic characteristics.

Comparative Analysis of Different Polymorphs

A comparative analysis of the different polymorphs of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) highlights significant structural distinctions.

| Feature | Polymorph 1 of MI2CA | Polymorph 2 of MI2CA |

| Crystal System | Monoclinic (C2/c space group) mdpi.com | Monoclinic (P2₁/c space group) mdpi.comnih.gov |

| Hydrogen Bonding | Forms ribbons of two independent molecular chains connected by intermolecular O–H⋯O and N–H⋯O hydrogen bonds. No cyclic O-H⋯O dimers are present. mdpi.com | Forms centrosymmetric dimers connected by dual, nearly linear O–H⋯O hydrogen bonds. mdpi.com |

| N-H Bond Acceptor | The oxygen atom of the carboxylic group acts as the hydrogen bond acceptor for the N-H group. mdpi.com | The oxygen atom of the methoxy group acts as the hydrogen bond acceptor for the N-H group. mdpi.com |

| Infrared Spectrum | Shows a characteristic N-H stretching vibration band at 3336 cm⁻¹. mdpi.com | The corresponding N-H stretching band is observed at a different frequency, reflecting the different hydrogen bonding environment. mdpi.com |

These structural variations between polymorphs arise from the different intermolecular interactions present in each form. mdpi.com Such differences in crystal packing can lead to distinct physicochemical properties, which are important considerations for the potential applications of these compounds.

Chromatographic Techniques for Stereoisomer Separation and Analysis

High-Performance Liquid Chromatography (HPLC) for Purity and Stereochemical Control

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for determining the purity and controlling the stereochemistry of this compound and its derivatives. For instance, the purity of newly synthesized indole-2-carboxylic acid derivatives has been confirmed to be greater than 96% using HPLC analysis. mdpi.com

In the context of stereoisomers, HPLC methods have been developed to identify and assess the stereochemical purity of key intermediates like octahydro-1H-indole-2-carboxylic acid, which is used in the synthesis of drugs such as Trandolapril. nih.gov The chemical and stereochemical purity of synthetic Trandolapril has been shown to be as high as 99.3-99.8% when analyzed on both non-chiral and chiral reverse-phase columns. nih.gov

For non-chromophoric compounds like octahydro-1H-indole-2-carboxylic acid, which has three chiral centers, a stability-indicating reverse-phase HPLC method using a refractive index detector has been developed for the quantitative determination of all its isomers. longdom.org This method allows for the separation and quantification of the different stereoisomers, which is essential for quality control. longdom.org

The enantiomeric purity of final compounds can also be evaluated by chiral chromatography. mdpi.com For example, the enantiomeric excess of certain pyrimido[4,5-b]indoles was determined to be greater than 98% in all cases using this technique. mdpi.com

Diastereoisomer Resolution Methodologies

The separation of diastereomers of this compound derivatives is essential, particularly when a specific stereoisomer is required for a desired biological activity. Several methodologies have been employed for this purpose.

One common approach involves the formation of diastereomeric salts. A racemic mixture of a chiral carboxylic acid can be treated with an enantiomerically pure chiral amine base. libretexts.org This reaction produces a mixture of diastereomeric salts which, due to their different physical properties like solubility, can be separated by methods such as fractional crystallization. libretexts.org After separation, the individual enantiomers of the carboxylic acid can be regenerated from their respective salts. libretexts.org For example, the resolution of N-acetyl-indoline-2-carboxylic acid has been achieved using (+)-(1S,2R)-Norephedrine, resulting in an enantiomeric excess of 95.5%. googleapis.com

Another powerful technique is the covalent bonding of a chiral auxiliary to a racemic mixture, creating a mixture of diastereomers. tcichemicals.com These diastereomers can then be separated by conventional HPLC on silica gel. tcichemicals.com If the chromatogram shows baseline separation, the separated diastereomers are enantiopure. tcichemicals.com This method allows for a clear and efficient separation even with small amounts of material. tcichemicals.com For instance, a pre-column derivatization chiral HPLC method has been successfully used for the separation of diastereoisomers and enantiomers of SSS-Octahydroindole-2-carboxylic acid, a key intermediate in the synthesis of some ACE inhibitors. nih.gov In this method, phenyl isothiocyanate (PITC) was used as the derivatization reagent, and the resulting PITC derivatives of the stereoisomers were separated on a chiral column. nih.gov

Computational Chemistry and Molecular Modeling of 1h-indole-2-carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, offer a detailed examination of the electronic structure and energetic properties of molecules.

Density Functional Theory (DFT) is a powerful computational method used to investigate the geometric and electronic properties of molecules. For 1H-indole-2-carboxylic acid (ID2CA), DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), have been instrumental in optimizing its molecular structure in various environments, including the gas phase and in polar solvents like DMSO, methanol, and water. ajol.inforesearchgate.net

The optimized geometry reveals a planar bicyclic indole ring fused from a benzene and a pyrrole ring. ajol.info The carboxylic acid group at the 2-position introduces specific geometric parameters. Theoretical calculations have determined bond lengths and angles, which show good correlation with experimental data where available. ajol.info For instance, in the gas phase, C-C bond lengths in the indole ring are calculated to be in the range of 1.376 to 1.460 Å. ajol.info The presence of the electronegative oxygen atoms in the carboxylic acid group influences bond lengths, with O-C bonds being shorter than many C-C bonds. ajol.info

DFT calculations also provide insights into the electronic properties by determining the self-consistent field (SCF) energy. For ID2CA, the SCF energy has been calculated to be approximately -552.554 Hartrees in the gas phase and slightly lower in polar solvents, indicating stabilization by the solvent environment. ajol.info

Table 1: Selected Calculated Geometric Parameters for this compound (Gas Phase)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (ring) | 1.376 - 1.460 Å |

| C-H | 1.072 - 1.084 Å | |

| O-C | ~1.367 Å | |

| N-C | 1.37 - 1.38 Å | |

| Bond Angle | C-C-C | 106° - 133° |

| C-C-H | 109° - 122° | |

| O-C-O | 111° - 125° |

Data sourced from DFT/B3LYP/6-311++G(d,p) calculations. ajol.info

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. malayajournal.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity. malayajournal.orgajchem-a.com

For this compound, FMO analysis reveals that the HOMO is primarily localized over the indole ring system, highlighting its electron-rich nature. The LUMO, conversely, shows significant density on the carboxylic acid group, indicating its electron-accepting character. This distribution facilitates intramolecular charge transfer, which is a key factor in the molecule's bioactivity. ajol.info A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. ajchem-a.com In a study of a related indoloquinoline alkaloid, the HOMO-LUMO energy gap was calculated to be -4.32 eV, indicating a propensity for electron movement within the molecule. ajchem-a.com

Table 2: Calculated Frontier Molecular Orbital Energies

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Indoloquinoline Analog | -6.02 | -1.70 | 4.32 |

Data for a related indoloquinoline alkaloid computed by the B3LYP/6-311G(d,p) method. ajchem-a.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. rdd.edu.iq The MEP map uses a color scale to represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. ajol.infordd.edu.iq Green represents areas with intermediate potential. ajol.info

For this compound, the MEP map shows a significant negative electrostatic potential around the oxygen atoms of the carboxylic acid group, making them prime sites for hydrogen bond acceptance. ajol.info Conversely, the hydrogen atom of the carboxylic acid and the N-H group of the indole ring exhibit positive electrostatic potential, identifying them as hydrogen bond donor sites and susceptible to nucleophilic attack. ajol.info The indole ring itself displays negative potential above and below its aromatic plane, which is characteristic of its electron-rich nature and potential for π-π stacking interactions.

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters and analyze the conformational landscape of molecules. Theoretical calculations of vibrational frequencies can predict infrared (IR) and Raman spectra, which can then be compared with experimental data for structural validation. mdpi.com For this compound, calculated vibrational spectra have shown a strong correlation with experimentally obtained spectra. ajol.info The characteristic vibrational modes, such as the O-H and C=O stretching of the carboxylic acid group and the N-H stretching of the indole ring, can be assigned and analyzed. ajol.info

Conformational analysis reveals the different possible spatial arrangements of the atoms in a molecule. For this compound, the orientation of the carboxylic acid group relative to the indole plane is of particular interest. Computational studies indicate that conformations allowing for the formation of intramolecular hydrogen bonds are energetically more favorable. In the solid state, indole-2-carboxylic acid derivatives often form cyclic dimers through intermolecular hydrogen bonds between their carboxylic acid groups, a structural motif that significantly influences their crystal packing. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems over time, offering insights into the flexibility, conformational changes, and intermolecular interactions of molecules like this compound.

MD simulations are a powerful tool in drug discovery for studying how a ligand, such as this compound or its derivatives, interacts with a protein target. nih.gov These simulations can predict the stability of a ligand within a protein's binding site and elucidate the key interactions that govern binding affinity. mdpi.comnih.gov

In studies involving derivatives of indole-2-carboxylic acid as inhibitors of enzymes like HIV-1 integrase, MD simulations have been used to analyze the binding conformation and stability of the ligand-protein complex. mdpi.comnih.gov The simulations can reveal how the indole core and the carboxylic acid group chelate with metal ions in the active site and how other substituents on the indole ring interact with hydrophobic pockets, thereby influencing the inhibitory activity. mdpi.comnih.gov

The stability of the ligand-protein complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time. mdpi.comacs.org A stable RMSD profile suggests a stable binding mode. mdpi.comnih.gov Furthermore, binding free energy calculations, such as those using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, can be performed on the MD simulation trajectories to quantify the binding affinity. ajol.infomdpi.com For instance, a study on indole-2-carboxylic acid docked with a target protein reported an average effective binding free energy of -5.87 ± 2.03 kcal/mol over a 100 ns simulation. ajol.info

Evaluation of Effective Free Energy (e.g., MMPBSA)

The evaluation of effective free energy, often calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MMPBSA), is a critical step in computational drug design to assess the stability of protein-ligand complexes predicted by molecular docking. For this compound (ID2CA) and its derivatives, MMPBSA calculations have been employed to refine and validate binding modes and to quantify the binding affinity.

In a study investigating the antioxidant properties of ID2CA, molecular dynamics simulations spanning 100 nanoseconds were performed. ajol.info Following these simulations, MMPBSA calculations were used to determine the durability and binding energies of the best-docked protein-ligand complex, specifically with the protein 2C9V. ajol.inforesearchgate.net This analysis provides a more accurate estimation of the binding free energy by considering the solvent effects and conformational changes, thereby confirming the stability of the interaction between ID2CA and its target protein. ajol.info

Structure-Based Computational Drug Design

Structure-based drug design for this compound and its analogues relies heavily on computational techniques to predict and analyze how these molecules interact with their biological targets at an atomic level.

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. Numerous studies have utilized molecular docking to explore the protein-ligand interactions of this compound derivatives with a wide range of biological targets.

These studies have been instrumental in identifying potential therapeutic agents and elucidating their mechanisms of action. For instance, docking studies on this compound derivatives have revealed their potential as inhibitors for targets such as HIV-1 integrase, fructose-1,6-bisphosphatase (FBPase), and the 14-3-3η protein. researchgate.netnih.govresearchgate.net In the case of HIV-1 integrase, docking correctly predicted a binding mode where the C2 carboxyl group chelates essential magnesium ions in the active site. nih.govnih.gov For FBPase inhibitors, the CDOCKER algorithm was used to predict the binding mode of 7-nitro-1H-indole-2-carboxylic acid derivatives. researchgate.net

A study targeting the 14-3-3η protein for liver cancer treatment designed and synthesized novel this compound derivatives. researchgate.netnih.gov Molecular docking was used to analyze the anti-proliferative mechanisms, revealing that a derivative, C11, displayed a strong affinity for 14-3-3η. researchgate.netnih.gov Furthermore, docking simulations were employed to predict the binding modes of 6-acetamido-indole-2-carboxylic acid derivatives within the binding pockets of Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), providing insights for the structural optimization of dual inhibitors. sci-hub.sesci-hub.se

| Derivative/Scaffold | Target Protein | Key Findings/Interactions | Reference |

|---|---|---|---|

| This compound (ID2CA) | Antioxidant Protein (2C9V) | Identified as a significant part of the antioxidant resistance system; durability of the complex evaluated by MD simulations. | ajol.info |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Inhibitory effect with IC50 values as low as 0.13 μM. The indole core and C2 carboxyl group chelate two Mg2+ ions in the active site. | nih.govnih.gov |

| 7-nitro-1H-indole-2-carboxylic acid derivatives | Fructose-1,6-bisphosphatase (FBPase) | Predicted binding mode using the CDOCKER algorithm, leading to a potent inhibitor with an IC50 of 0.99 μM. | researchgate.net |

| Novel this compound derivatives (e.g., C11) | 14-3-3η Protein | Compound C11 showed high affinity, revealing potential anti-proliferative mechanisms for liver cancer. | researchgate.netnih.gov |

| 6-acetamido-indole-2-carboxylic acid derivatives | IDO1/TDO | Predicted binding modes for dual inhibitors, with potent compounds showing IC50 values in the low micromolar range. | sci-hub.sesci-hub.se |

| 3-(2-Carboxyethyl)indole-2-carboxylic acid derivatives | GPR17 | Docking into a homology model rationalized observed structure-activity relationships for receptor agonists. | ebi.ac.ukacs.org |

| 3-Amidinobenzyl-1H-indole-2-carboxamides | Factor Xa (fXa) | Rationalized biological affinity and guided further design of potent and selective inhibitors. | acs.orgresearchgate.net |

When the experimental three-dimensional structure of a target protein is unavailable, homology modeling provides a powerful alternative for structure-based drug design. This technique constructs a model of the target protein based on the known structure of a homologous protein (the template).

This approach has been successfully applied in studies involving this compound derivatives. For example, to understand the interactions of these derivatives with the orphan G protein-coupled receptor GPR17, a novel drug target for inflammatory diseases, a homology model of the human GPR17 was constructed. ebi.ac.ukresearchgate.netacs.orgagya.info Docking studies using this model helped to explain the observed structure-activity relationships of a series of agonists based on the 3-(2-carboxyethyl)indole-2-carboxylic acid scaffold. ebi.ac.ukacs.orgresearchgate.net

Similarly, the 3D structure of the GPR109A receptor, a target for anti-hyperlipidemic drugs, was not available in the Protein Data Bank (PDB). jrespharm.com Therefore, a homology model was generated and validated to screen for novel nitrogen-containing heterocyclic compounds, including indole derivatives. jrespharm.com Docking of an indole-containing lead compound into the GPR109A homology model revealed significant binding interactions, providing a structural basis for its potential therapeutic use. jrespharm.com

| Target Protein | Rationale for Modeling | Key Application | Reference |

|---|---|---|---|

| G protein-coupled receptor GPR17 | Experimental structure unavailable. | Used for docking studies to rationalize SAR of 3-(2-carboxyethyl)indole-2-carboxylic acid derivatives as agonists. | ebi.ac.ukresearchgate.netacs.org |

| G protein-coupled receptor GPR109A | 3D structure not available in PDB. | Generated a model to screen for novel heterocyclic antihyperlipidemic drugs and analyze binding interactions of lead indole compounds. | jrespharm.com |

| Dopamine D2 Receptor (D2R) | Model based on D3R crystal structure. | Used to investigate the binding pose of bitopic ligands, including an indole-2-carboxamide moiety. | nih.gov |

A detailed analysis of the binding conformation and potential for chelation is crucial for understanding the inhibitory mechanism of many metalloenzyme inhibitors. The this compound scaffold has proven to be particularly effective in this regard, especially in targeting enzymes that utilize divalent metal cations as cofactors.

In the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs), binding conformation analysis showed that the indole-2-carboxylic acid scaffold acts as a potent metal-chelating fragment. nih.govmdpi.com Molecular docking studies revealed that the C2 carboxyl group, along with other central electronegative heteroatoms on the indole core, chelates the two Mg²⁺ ions within the integrase active site. nih.govnih.govkisti.re.kr This strong metal-chelating interaction is a hallmark of many successful INSTIs and is critical for the inhibitory activity of these indole derivatives. nih.gov Further optimization, such as adding a long branch at the C3 position of the indole core, was shown to improve interactions with a nearby hydrophobic cavity, enhancing the inhibitory effect. nih.govnih.gov

Beyond chelation, the specific binding pose is critical. For instance, studies on the dopamine D₂ receptor showed that an indole-2-carboxamide moiety of a bitopic ligand extends towards transmembrane helices TM2 and TM7, occupying a secondary pocket. nih.gov This extended binding conformation is essential for transmitting an allosteric effect to a second receptor in a dimer complex. nih.gov

Homology Modeling for Receptor Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a statistical relationship between the chemical structures of a series of compounds and their biological activities. These models are invaluable for predicting the activity of new compounds and for providing insights into the structural features that govern their potency.

Both 2D and 3D-QSAR models have been developed for derivatives of this compound to guide drug discovery efforts.

3D-QSAR: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques that correlate the 3D steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of molecules with their biological activities.

In a major study, a series of 138 nonchiral 3-amidinobenzyl-1H-indole-2-carboxamides were developed as inhibitors of the blood coagulation enzyme factor Xa (fXa). acs.orgresearchgate.net Highly predictive CoMFA and CoMSIA models were generated based on a superposition rule derived from molecular docking studies. acs.orgresearchgate.net These models yielded high correlation coefficients and were validated by X-ray crystal structures, confirming their correspondence with the experimentally determined binding site topology in terms of steric, electrostatic, and hydrophobic complementarity. acs.orgresearchgate.netrcsb.org

Another study focused on N-arylsulfonyl-indole-2-carboxamide derivatives as FBPase inhibitors. mdpi.com The developed CoMFA and CoMSIA models showed good predictive ability (q² = 0.709 and R² = 0.979 for CoMFA). mdpi.com The resulting contour maps indicated that positively charged groups near the N-aryl moiety and the sulfonamide group, as well as smaller, negatively charged substituents on the benzene ring, would be beneficial for inhibitory activity. mdpi.com Furthermore, CoMFA was used to guide the synthesis of antagonists for the glycine site of the NMDA receptor, leading to the discovery of more potent compounds. nih.gov

2D-QSAR: While 3D-QSAR relies on the 3D alignment of molecules, 2D-QSAR uses topological and physicochemical descriptors calculated from the 2D structure. Studies on various indole derivatives have successfully employed 2D-QSAR to develop predictive models. For instance, models for anti-influenza A virus inhibitors based on an indole scaffold were developed using multilinear regression (MLR) and artificial neural networks (ANN), yielding statistically significant results (r²train > 0.88, q² > 0.78). tandfonline.comtandfonline.com These models help identify the most relevant descriptors for predicting biological activity. tandfonline.com

| Derivative Class | Target | QSAR Model(s) | Key Statistical Parameters | Reference |

|---|---|---|---|---|

| 3-Amidinobenzyl-1H-indole-2-carboxamides | Factor Xa (fXa) | CoMFA, CoMSIA | Consistent and highly predictive models with good correlation coefficients. | acs.orgresearchgate.net |

| N-Arylsulfonyl-indole-2-carboxamides | Fructose-1,6-bisphosphatase (FBPase) | CoMFA, CoMSIA | CoMFA: q² = 0.709, R² = 0.979, r²_pre = 0.932 | mdpi.com |

| (E)-3-(2-carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acids | NMDA Receptor (Glycine Site) | CoMFA | Used to guide synthetic efforts to optimize potency. | nih.gov |

| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives | Influenza A Virus | 2D-QSAR (GFA-MLR, GFA-ANN), 3D-QSAR (CoMFA, CoMSIA) | 2D-QSAR (GFA-MLR): r²_train = 0.8861, q² = 0.7864; 3D-QSAR (CoMSIA): q² = 0.767 | tandfonline.comtandfonline.com |

Validation and Predictive Power Assessment of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. The reliability and predictive power of any developed QSAR model are paramount and must be rigorously assessed through stringent validation procedures. For indole derivatives, including this compound, this validation process is multifaceted, involving both internal and external validation techniques to ensure the model is robust, stable, and not a result of chance correlation. orientjchem.orgscienceworldjournal.org

Internal validation assesses the stability of the model using the training set data from which it was generated. A common and powerful internal validation method is the leave-one-out (LOO) cross-validation. jocpr.comresearchgate.net In this procedure, one compound is removed from the training set, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability is quantified by the cross-validation coefficient (Q²), which is analogous to the coefficient of determination (R²) for the training set. A high Q² value indicates good internal predictive power. orientjchem.org Other internal validation metrics include the adjusted R² (R²adj) and the root mean square error (RMSE). orientjchem.orgtandfonline.com

External validation provides a more stringent test of a QSAR model's predictive capability by using an external test set—compounds that were not used in the model's development. scienceworldjournal.orgjocpr.com The model's ability to predict the biological activities of these new compounds is a crucial indicator of its real-world applicability. Key statistical parameters for external validation include the predictive R² (R²pred), which assesses the predictive power on the external set. scienceworldjournal.org A robust and reliable QSAR model must demonstrate high predictive accuracy for both the training and test sets. orientjchem.org Furthermore, methods like Y-randomization or scrambling are employed to confirm that the model is not based on a chance correlation, by rebuilding the model with randomly shuffled biological activity data, which should result in a significant drop in R² and Q² values. orientjchem.orgnih.gov

The statistical quality of QSAR models for indole derivatives is often judged against established thresholds, as detailed in the table below.

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the proportion of variance in the dependent variable that is predictable from the independent variables. orientjchem.org | > 0.6 |

| Cross-validated R² (LOO) | Q² | An internal validation metric that assesses the predictive power of the model. orientjchem.org | > 0.5 |

| Predictive R² | R²pred | Measures the predictive power of the model on an external test set. scienceworldjournal.org | > 0.5 |

| Concordance Correlation Coefficient | CCC | Measures the agreement between predicted and observed values. nih.gov | > 0.8 |

| Mean Absolute Error | MAE | The average of the absolute differences between predicted and actual values. nih.gov | Low value desired |

| Root Mean Square Error | RMSE | The standard deviation of the prediction errors (residuals). tandfonline.com | Low value desired |

Correlation of Molecular Descriptors with Biological Affinity and Selectivity

The biological affinity and selectivity of this compound derivatives are governed by their specific interactions with biological targets, such as enzymes or receptors. researchgate.netacs.org QSAR studies are instrumental in identifying the key molecular features, or descriptors, that dictate these interactions. pdbj.org These descriptors are numerical values derived from the molecular structure and can be categorized into several classes, including constitutional, topological, electronic, and quantum-chemical descriptors.

For indole-2-carboxamides acting as inhibitors of enzymes like factor Xa, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. researchgate.netpdbj.org These analyses generate fields around the molecules that represent steric, electrostatic, and hydrophobic properties. The correlation of these fields with biological activity reveals that steric and electrostatic complementarity with the enzyme's active site are crucial for high affinity. pdbj.org For instance, in the development of HIV-1 integrase inhibitors, the introduction of a halogenated benzene ring at the C6-position and a long branch at the C3-position of the indole-2-carboxylic acid core was found to significantly increase inhibitory activity. mdpi.com This highlights the importance of specific substitutions in modulating hydrophobic and steric interactions within the binding pocket. mdpi.com

In another example concerning allosteric modulators for the cannabinoid receptor 1 (CB1), SAR studies revealed that an electron-withdrawing group at the C5-position and the length of the alkyl chain at the C3-position of the indole-2-carboxamide scaffold are critical for binding affinity (KB) and cooperativity (α). acs.org Similarly, for anti-Trypanosoma cruzi agents, small, aliphatic, electron-donating groups at the 5-position of the indole core were favored for potency, whereas electron-withdrawing groups were detrimental. acs.org